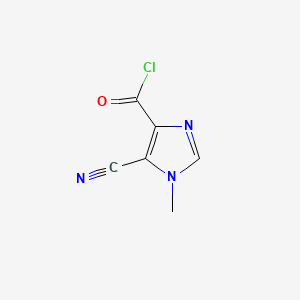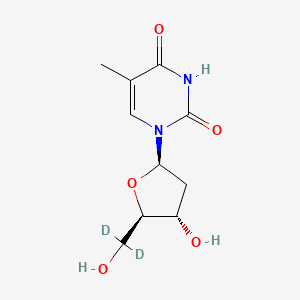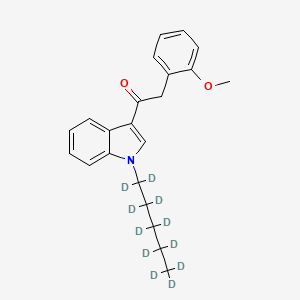![molecular formula C5H10O5 B584082 D-[2-13C]xylulose CAS No. 131771-47-6](/img/structure/B584082.png)
D-[2-13C]xylulose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-[2-13C]xylulose is a labeled form of xylulose, a ketopentose sugar. The “13C” denotes the presence of a carbon-13 isotope at the second carbon position, which is used in various scientific studies to trace metabolic pathways and understand biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
D-[2-13C]xylulose can be synthesized through the isomerization of D-[2-13C]xylose. This process typically involves the use of xylose isomerase, an enzyme that catalyzes the conversion of xylose to xylulose. The reaction conditions often include a buffered aqueous solution at an optimal pH and temperature to ensure maximum enzyme activity .
Industrial Production Methods
Industrial production of this compound may involve the fermentation of labeled xylose using genetically engineered microorganisms. These microorganisms are designed to efficiently convert xylose to xylulose while incorporating the carbon-13 isotope. The fermentation process is followed by purification steps to isolate the labeled xylulose .
化学反応の分析
Types of Reactions
D-[2-13C]xylulose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-[2-13C]xylonic acid.
Reduction: It can be reduced to form D-[2-13C]xylitol.
Isomerization: It can be isomerized to form other pentoses like D-[2-13C]ribulose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas with a catalyst are often used.
Isomerization: Enzymes like xylose isomerase are used under specific pH and temperature conditions.
Major Products
Oxidation: D-[2-13C]xylonic acid.
Reduction: D-[2-13C]xylitol.
Isomerization: D-[2-13C]ribulose.
科学的研究の応用
D-[2-13C]xylulose is widely used in scientific research, including:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) studies to investigate the structure and dynamics of carbohydrates.
Biology: It helps in studying metabolic pathways involving pentose sugars.
Medicine: It is used in metabolic studies to understand disorders related to carbohydrate metabolism.
Industry: It is used in
特性
IUPAC Name |
(3S,4R)-1,3,4,5-tetrahydroxy(213C)pentan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-OALKFFQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([13C](=O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![D-[2-13C]Threose](/img/structure/B584009.png)
![[2'-13C]thymidine](/img/structure/B584012.png)




